2,1,3-苯并恶二唑-5-基甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2,1,3-Benzoxadiazol-5-ylmethanol is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar structures. For instance, the synthesis of 1,3-bis(1,3,4-oxadiazol-2-yl)benzenes involves the formation of oxadiazole rings, which are related to the benzoxadiazole moiety in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the formation of oxadiazole rings, which are five-membered heterocycles containing nitrogen and oxygen atoms. In the first paper, a rigid core containing oxadiazole units is synthesized and combined with various terminal chains . Although the exact synthesis of 2,1,3-Benzoxadiazol-5-ylmethanol is not described, similar synthetic strategies could potentially be applied, such as the use of a rigid core and the introduction of functional groups to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,1,3-Benzoxadiazol-5-ylmethanol can be characterized using techniques such as X-ray diffraction, as seen in the second paper, where the structure of a pyrazole derivative is elucidated . The conformation and crystal packing of such molecules are often stabilized by hydrogen bonds and other non-covalent interactions, which could also be relevant for the benzoxadiazole compound.

Chemical Reactions Analysis

The reactivity of related heterocyclic compounds is explored in the fifth paper, where the synthesis and rearrangement of a dinitrophenylhydrazone derivative of an oxadiazole compound are studied . The reactivity patterns observed, including specific or general base-catalysis and the stability of the final rearranged products, could provide insights into the chemical reactions that 2,1,3-Benzoxadiazol-5-ylmethanol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their molecular structure. For instance, the liquid crystal properties of synthesized oxadiazole derivatives are investigated using polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction . These techniques could also be used to study the properties of 2,1,3-Benzoxadiazol-5-ylmethanol, such as its phase behavior, thermal stability, and conformational preferences.

科学研究应用

Summary of the Application

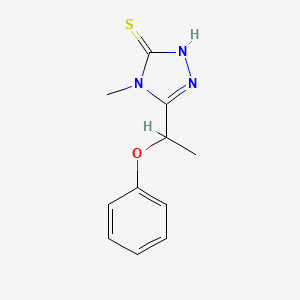

2,1,3-Benzoxadiazol-5-ylmethanol is used in the synthesis of new fluorophores. These fluorophores are associated with a π-conjugated system (D-π-A-π-D) and exhibit properties useful in various applications .

Methods of Application or Experimental Procedures

The synthesis involves associating the 2,1,3-benzoxadiazol-5-ylmethanol unit with a π-conjugated system. The new fluorophores exhibit an absorption maximum at around 419 nm (visible region), which is typical for electronic transitions of the π-π * type .

Results or Outcomes

The new fluorophores show strong solvent-dependent fluorescence emission (Φ FL 0.5) located in the bluish-green region. The Stokes’ shift of these compounds is approximately 3,779 cm−1, attributed to an intramolecular charge transfer (ICT) state . In CHCl3 solution, the compounds exhibited longer and shorter lifetimes, attributed to the emission of monomeric and aggregated molecules, respectively .

2. Electronic Materials: Organic Light-Emitting Diodes

Summary of the Application

2,1,3-Benzoxadiazol-5-ylmethanol and its derivatives are important acceptor units used in the development of photoluminescent compounds. These compounds are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Methods of Application or Experimental Procedures

The construction of molecules with the unit core of 2,1,3-Benzoxadiazol-5-ylmethanol and its derivatives can usually improve the electronic properties of the resulting organic materials . This is due to their strong electron-withdrawing ability .

Results or Outcomes

The synthesis of various polymers, small molecules, and metal complexes with 2,1,3-Benzoxadiazol-5-ylmethanol and its derivatives has been reviewed, and their applications in organic light-emitting diodes have been discussed . The molecular design rules based on these cores are also discussed .

安全和危害

The safety information for 2,1,3-Benzoxadiazol-5-ylmethanol indicates that it is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

属性

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIHJRXNWRCVOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379965 |

Source

|

| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzoxadiazol-5-ylmethanol | |

CAS RN |

59660-56-9 |

Source

|

| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)